
N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide, also known as CR8, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. It works by targeting cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in regulating cell division.
Mecanismo De Acción
N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide works by targeting CDKs, which are enzymes that play a crucial role in regulating cell division. CDKs are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. This compound specifically targets CDK2 and CDK9, which are involved in the regulation of transcription and RNA processing.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of the retinoblastoma protein (pRb), which is a key regulator of the cell cycle. In addition, this compound has been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, which can promote cell survival in cancer cells. Finally, this compound has been shown to induce the expression of pro-apoptotic proteins such as Bax and Bak, which can promote cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide is that it has been extensively studied and its mechanism of action is well understood. In addition, it has been shown to be effective against a wide range of cancer cell lines. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions for the study of N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide. One area of research is the development of more potent and selective CDK inhibitors based on the structure of this compound. Another area of research is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its efficacy. Finally, the development of this compound as a therapeutic agent for the treatment of other diseases, such as viral infections and inflammatory diseases, is also an area of interest.
Métodos De Síntesis
N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide can be synthesized using a multistep process that involves the reaction of 3,4-dimethylphenol with 2-bromoacetophenone to form 2-(3,4-dimethylphenoxy)acetophenone. This intermediate is then reacted with cyanamide to form N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide, which is subsequently converted to this compound by reaction with propanoyl chloride.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells from the body.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-(3,4-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-8-9-16(10-13(12)2)22-14(3)18(21)20-17-7-5-4-6-15(17)11-19/h4-10,14H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJMKNWDZZOTBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

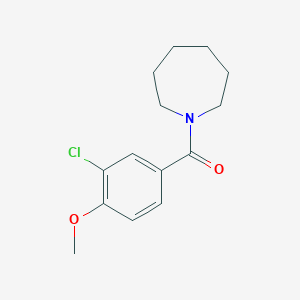
![N-(3-hydroxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5426155.png)
![4-[(2-methoxy-4-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5426157.png)
![methyl 2-{[3-(1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5426160.png)
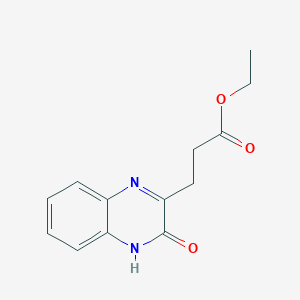
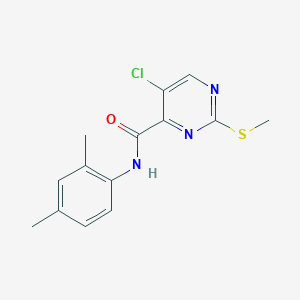
![3-ethyl-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-4-carboxamide](/img/structure/B5426173.png)
![N,1-dimethyl-N-[(5-nitro-2-thienyl)methyl]-4-piperidinamine](/img/structure/B5426189.png)
![N-[4-(diethylamino)benzyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5426196.png)
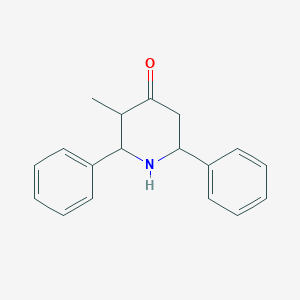
![2-[2-(2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5426207.png)
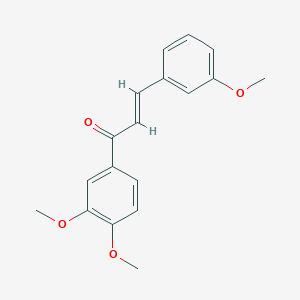
![1-[(1,3-benzodioxol-5-yloxy)acetyl]pyrrolidine](/img/structure/B5426216.png)
![methyl 4-{[(3-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5426218.png)